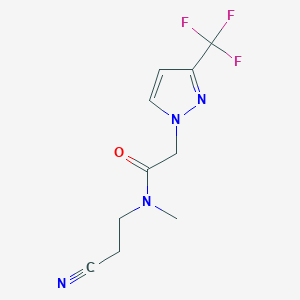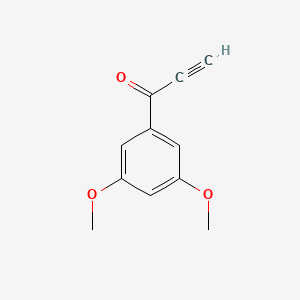
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of a prop-2-yn-1-one group attached to a 3,5-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the prop-2-yn-1-one group to an alcohol or alkane.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and apoptosis. This mechanism is particularly relevant in cancer research, where the compound has shown potential in selectively inducing cell death in cancer cells . The molecular targets involved include enzymes and proteins associated with oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)prop-2-yn-1-ol: This compound has a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
1-(3,5-Dimethoxyphenyl)-1-phenyl-prop-2-yn-1-ol:
5-(3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine: This compound has a pyrimidine ring, making it structurally distinct and leading to different biological activities.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C11H10O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h1,5-7H,2-3H3 |
InChI Key |
RRCPDMPGXMFPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


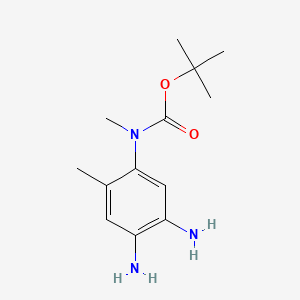
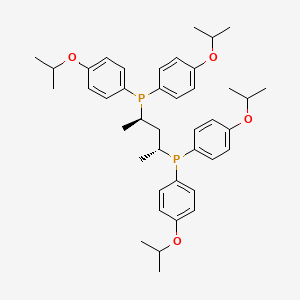
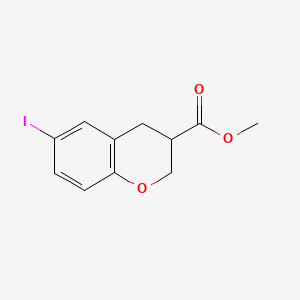
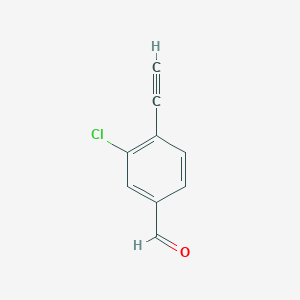

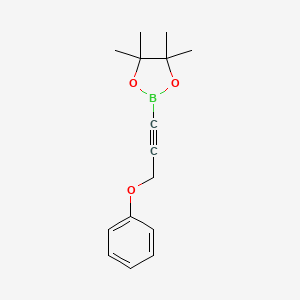
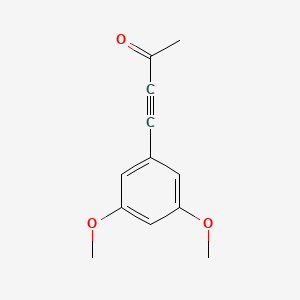
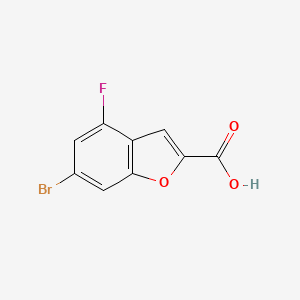
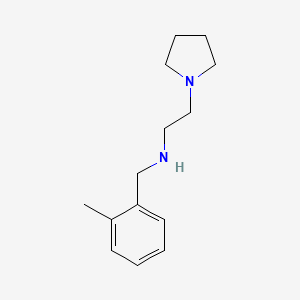
![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
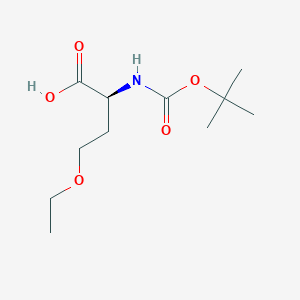
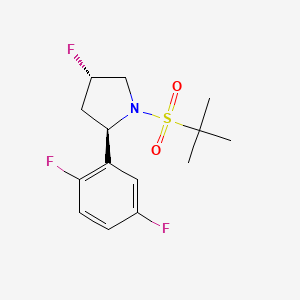
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
